ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound is characterized by its ester functional group at the 2-position and an acetyloxy-methyl group at the 5-position, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as ethyl acetoacetate, ethylamine, and acetic anhydride.
Step-by-Step Synthesis:
Industrial Production Methods
In industrial settings, the synthesis of ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.
Substitution: The acetyloxy-methyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products include ethyl 5-[(hydroxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate.
Reduction: Products include ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-methanol.
Substitution: Products vary depending on the nucleophile used, such as ethyl 5-[(amino)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate.
Scientific Research Applications
Ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrrole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways.
Pathways Involved: The compound’s effects are mediated through pathways such as the cyclooxygenase (COX) pathway in inflammation or the apoptosis pathway in cancer cells.
Comparison with Similar Compounds
Ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives:
Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate: Lacks the acetyloxy-methyl group, making it less reactive in certain substitution reactions.
Mthis compound: Similar structure but with a methyl ester group, which may alter its reactivity and biological activity.
Ethyl 5-[(hydroxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate: Contains a hydroxy-methyl group instead of an acetyloxy-methyl group, affecting its solubility and reactivity.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure allows for diverse chemical reactions and potential therapeutic uses, making it a valuable molecule in both academic and industrial settings.
Properties
IUPAC Name |
ethyl 5-(acetyloxymethyl)-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-5-10-8(3)12(13(16)17-6-2)14-11(10)7-18-9(4)15/h14H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRDHGBHCWLNQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C)C(=O)OCC)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350570 |
Source
|
Record name | Ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100619-73-6 |
Source
|
Record name | Ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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